molecular formula C25H25NO5S B281013 Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281013
M. Wt: 451.5 g/mol
InChI Key: XDFVTOIBWJAXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as PSNCBAM-1, is a synthetic compound that has been developed for its potential therapeutic applications in various diseases. This compound belongs to the class of cannabinoid receptor ligands and has been shown to have a high affinity for the CB1 receptor.

Mechanism of Action

Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate acts as a CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to the modulation of various signaling pathways, including the regulation of appetite, metabolism, and pain perception.
Biochemical and Physiological Effects:
Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of appetite, metabolism, and pain perception. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its high affinity for the CB1 receptor, which allows for the precise modulation of this receptor. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, including the development of more selective CB1 receptor ligands, the investigation of its potential applications in the treatment of obesity and diabetes, and the exploration of its neuroprotective effects in various neurodegenerative disorders.
In conclusion, Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has been developed for its potential therapeutic applications in various diseases. It acts as a CB1 receptor agonist and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the research on Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate that may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a multistep process that includes the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with pentylamine, followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with phenylsulfonyl chloride to form the final product.

Scientific Research Applications

Pentyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurodegenerative disorders. It has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of appetite, metabolism, and pain perception.

properties

Molecular Formula

C25H25NO5S

Molecular Weight

451.5 g/mol

IUPAC Name

pentyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H25NO5S/c1-3-4-10-15-30-25(27)23-17(2)31-24-20-14-9-8-13-19(20)22(16-21(23)24)26-32(28,29)18-11-6-5-7-12-18/h5-9,11-14,16,26H,3-4,10,15H2,1-2H3

InChI Key

XDFVTOIBWJAXFY-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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